ethyl 4-(1-imino-2,3-dihydro-1H-isoindol-2-yl)benzoate
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Overview
Description
Ethyl 4-(3-imino-1H-isoindol-2-yl)benzoate is a chemical compound with a unique structure that combines an isoindole moiety with a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(1-imino-2,3-dihydro-1H-isoindol-2-yl)benzoate typically involves the condensation of an aromatic primary amine with a suitable ester derivative. One common method involves the reaction of 4-aminobenzoic acid with ethyl chloroformate in the presence of a base, followed by cyclization with phthalic anhydride to form the isoindole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-imino-1H-isoindol-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl 4-(3-imino-1H-isoindol-2-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-(1-imino-2,3-dihydro-1H-isoindol-2-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The isoindole moiety is known to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Ethyl 4-(3-imino-1H-isoindol-2-yl)benzoate can be compared with other isoindole derivatives:
N-isoindoline-1,3-diones: These compounds share a similar isoindole core but differ in their functional groups, leading to distinct chemical and biological properties.
2-(8-azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-ones: These derivatives have shown nematicidal activity and are structurally related but possess different biological activities.
Conclusion
Ethyl 4-(3-imino-1H-isoindol-2-yl)benzoate is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
ethyl 4-(3-imino-1H-isoindol-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-2-21-17(20)12-7-9-14(10-8-12)19-11-13-5-3-4-6-15(13)16(19)18/h3-10,18H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYPTOHMJOGFTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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